

Tarafenacin D-tartrate: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Tarafenacin D-tartrate*

Cat. No.: *B611152*

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Introduction: Tarafenacin is a potent and highly selective M3 muscarinic receptor antagonist that has been investigated for the treatment of overactive bladder (OAB). Its mechanism of action involves the competitive inhibition of acetylcholine at M3 receptors, leading to the relaxation of bladder smooth muscle. This technical guide provides an in-depth overview of **Tarafenacin D-tartrate**, including its chemical properties, pharmacological profile, and relevant experimental methodologies.

Chemical and Physical Properties

CAS Number: 1159101-48-0

Molecular Formula: C₂₅H₂₆F₄N₂O₈

The molecular formula for the active moiety, Tarafenacin, is C₂₁H₂₀F₄N₂O₂. The provided formula for **Tarafenacin D-tartrate** includes the D-tartrate salt component (C₄H₆O₆).

Pharmacological Data

Tarafenacin exhibits high affinity for the M3 muscarinic receptor. The following table summarizes the binding affinity of Tarafenacin for the M3 receptor and provides a representative selectivity profile of a similar M3-selective antagonist, darifenacin, across all human muscarinic receptor subtypes. This data is crucial for understanding the compound's specificity and potential side-effect profile.

Receptor Subtype	Tarafenacin Ki (nM)	Darifenacin pKi (mean ± SEM)	Darifenacin Ki (nM)
M3	0.19	9.1 ± 0.1	0.79
M1	-	8.2 ± 0.04	6.31
M2	-	7.4 ± 0.1	39.81
M4	-	7.3 ± 0.1	50.12
M5	-	8.0 ± 0.1	10.00

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

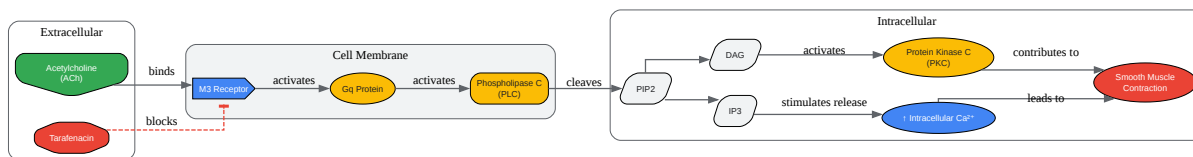
The Ki values for darifenacin were calculated from the provided pKi values.

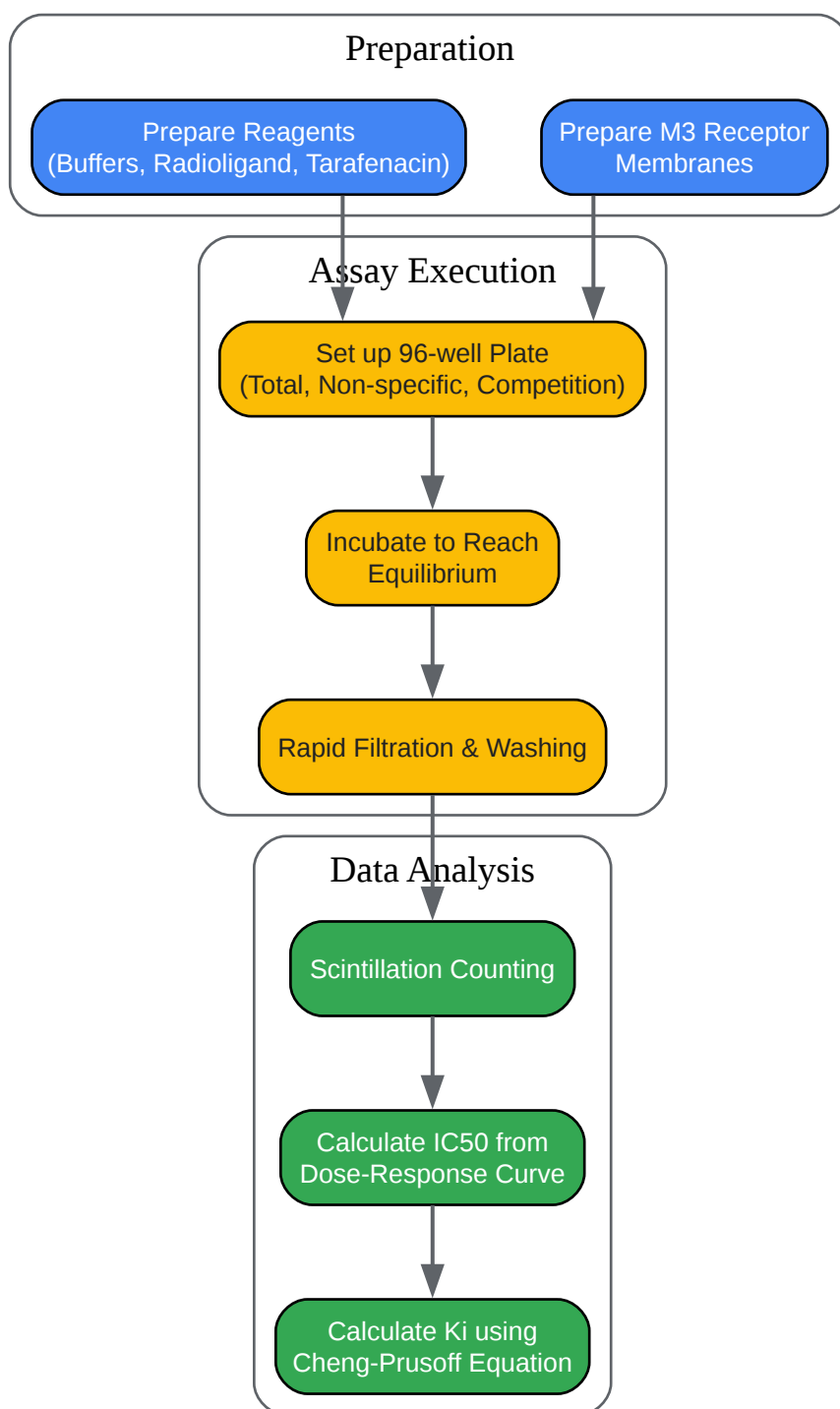
Data for darifenacin is sourced from a study comparing the binding affinities of various antimuscarinic drugs.

[1]

Mechanism of Action: M3 Muscarinic Receptor Signaling

Tarafenacin functions as a competitive antagonist at the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, acetylcholine, to the M3 receptor typically initiates a signaling cascade that leads to smooth muscle contraction. Tarafenacin blocks this pathway, resulting in muscle relaxation.





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References

- 1. ics.org [ics.org]
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